2-Bromo-1-chloro-4-fluorobenzene

C-H activation Palladium catalysis Regioselectivity

2-Bromo-1-chloro-4-fluorobenzene (CAS 201849-15-2) is a polyhalogenated benzene derivative with a molecular formula of C₆H₃BrClF and a molecular weight of 209.44 g/mol. It is characterized by a specific substitution pattern featuring a bromine atom at the 2-position, a chlorine atom at the 1-position, and a fluorine atom at the 4-position of the aromatic ring.

Molecular Formula C6H3BrClF
Molecular Weight 209.44 g/mol
CAS No. 201849-15-2
Cat. No. B1271530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-chloro-4-fluorobenzene
CAS201849-15-2
Molecular FormulaC6H3BrClF
Molecular Weight209.44 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Br)Cl
InChIInChI=1S/C6H3BrClF/c7-5-3-4(9)1-2-6(5)8/h1-3H
InChIKeyFOCCSIJMXBTKHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-chloro-4-fluorobenzene (CAS 201849-15-2) Procurement-Grade Specifications & Comparator Context


2-Bromo-1-chloro-4-fluorobenzene (CAS 201849-15-2) is a polyhalogenated benzene derivative with a molecular formula of C₆H₃BrClF and a molecular weight of 209.44 g/mol [1]. It is characterized by a specific substitution pattern featuring a bromine atom at the 2-position, a chlorine atom at the 1-position, and a fluorine atom at the 4-position of the aromatic ring [1]. This compound is primarily utilized as a key building block or intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research contexts .

Supports regioselective C-H arylation workflows via ortho-halogen substitution pattern
Validated building block for constructing fluorinated biaryl structures
Documented intermediate in patented agrochemical and pharmaceutical routes

Why 2-Bromo-1-chloro-4-fluorobenzene Cannot Be Replaced by Isomeric Polyhalobenzenes in Critical Applications


Generic substitution among polyhalogenated benzene isomers is not feasible due to the critical influence of halogen positioning on regioselective reactivity. The specific ortho-relationship between the bromine and chlorine atoms in 2-bromo-1-chloro-4-fluorobenzene dictates its behavior in key catalytic transformations [1]. In palladium-catalyzed cross-coupling reactions, the relative positions and electronic nature of each halogen determine the site and order of activation, directly impacting synthetic yield and product purity [1]. Swapping this compound for a regioisomer, such as 1-bromo-2-chloro-4-fluorobenzene, would alter the steric and electronic environment, leading to different reaction pathways and potentially failing to produce the desired pharmaceutical or agrochemical intermediate [2].

Target Product
Isomer 2-Bromo-1-chloro-4-fluorobenzene
Reactivity C3 arylation selectivity driven by ortho-Br/Cl
Application Herbicide intermediate; pharma synthesis
Isomeric Comparator
Isomer 1-Bromo-2-chloro-4-fluorobenzene
Reactivity Steric/electronic shift may alter activation order
Application Fungicide context per patent; different bp profile

Quantitative Differentiation of 2-Bromo-1-chloro-4-fluorobenzene for Scientific Selection


Regioselective C-H Arylation Specificity of Ortho-Halogenated Fluorobenzenes

The presence of a 2-bromo substituent on a fluorobenzene ring facilitates a highly regioselective C-H bond arylation at the C3 position (ortho to fluorine) using a diphosphine-palladium catalyst system [1]. This reactivity is class-level but demonstrates the unique synthetic handle provided by an ortho-halogen adjacent to a fluorine atom, a key structural feature of the target compound [1].

C-H Arylation Specificity
Class-level inference
C3 arylation for 2-bromo, 2-chloro, and 2-methoxy fluorobenzenes
Supports building-block utility for fluorinated biaryl construction
Pd-catalyzed; class-level reactivity context
C-H activation Palladium catalysis Regioselectivity

Validated Intermediate for Herbicide Production

A patent from Syngenta specifically identifies 'Bromo-2-chloro-4-fluoro-benzene' as a valuable intermediate in the preparation of herbicides [1]. This provides direct evidence of the compound's utility in an industrial-scale agrochemical context, distinguishing it from isomers that are not mentioned in this specific patent claim.

Patented Intermediate Role
Head-to-head
Herbicide intermediate vs. fungicide context for other isomers
Application-differentiated isomer selection per EP2076123B1
Source review required for process fit
Agrochemical synthesis Herbicide intermediate Process patent

Crucial Intermediate in the Synthesis of Marketed Pharmaceuticals

2-Bromo-1-chloro-4-fluorobenzene serves as a key intermediate in the established synthetic routes of two commercially significant drugs: the broad-spectrum antifungal agent Voriconazole and the Janus kinase (JAK) inhibitor Baricitinib for rheumatoid arthritis [1]. This specific application is not a general property of all polyhalobenzenes but is tied to the specific halogen pattern of this compound.

Pharma Synthesis Role
Reported
Key intermediate for Voriconazole and Baricitinib synthesis
Validated route reduces building-block risk in R&D
Supplier-reported; confirm in-house route
Pharmaceutical synthesis Voriconazole Baricitinib

Differentiation in Physical Properties from Close Regioisomers

The boiling point of 2-bromo-1-chloro-4-fluorobenzene is reported as approximately 202.1 °C at 760 mmHg , which is notably higher than the reported boiling point of its regioisomer, 1-bromo-2-chloro-4-fluorobenzene, which is in the range of 62-62.8 °C at 12 Torr [1] and 196.3 °C at 760 mmHg from other sources [2]. This difference in volatility can be a critical factor for purification and handling during scale-up processes.

Boiling Point Difference
Reported
~202.1 °C (target) vs. ~196.3 °C (comparator) at 760 mmHg
Volatility difference impacts purification strategy selection
Cross-study values; verify under lab conditions
Physicochemical properties Boiling point Density

High-Value Application Scenarios for Procuring 2-Bromo-1-chloro-4-fluorobenzene


Synthesis of Triazole Antifungals (e.g., Voriconazole)

This compound is a key intermediate for synthesizing Voriconazole, a broad-spectrum triazole antifungal agent [1]. Its specific halogenation pattern is crucial for constructing the complex molecular framework of the drug. Procurement for this application is justified by the compound's validated role in an established commercial drug synthesis [1].

Synthesis of JAK Inhibitors (e.g., Baricitinib)

2-Bromo-1-chloro-4-fluorobenzene is used as an intermediate in the production of Baricitinib, a Janus kinase (JAK) inhibitor for treating rheumatoid arthritis [1]. The presence of the fluorine atom is particularly important for modulating the pharmacokinetic properties of the final drug molecule [1].

Agrochemical Intermediate for Herbicide Production

As documented in patent EP2076123B1, this compound is a valuable intermediate for manufacturing herbicides [2]. This provides a clear industrial application for large-volume procurement, differentiating it from isomers that are used in fungicide synthesis as per the same patent [2].

Building Block for Regioselective C-H Functionalization

The 2-bromo substituent on the fluorobenzene ring facilitates regioselective C-H bond arylation, allowing chemists to build complex tri(hetero)aryl derivatives with a fluorobenzene core [3]. This is a powerful method for creating novel molecular scaffolds in medicinal chemistry [3].

Application
Selection Property
Validation Focus
Triazole antifungal synthesis
Ortho-halogen pattern for core framework construction
Reaction yield and regiochemical fidelity in Voriconazole route
JAK inhibitor synthesis
Fluorine substitution for pharmacokinetic modulation
Incorporation efficiency in Baricitinib intermediate steps
Herbicide intermediate production
Patented isomer-specific agrochemical application
Process-scale consistency per EP2076123B1 context
Regioselective C-H functionalization
2-Bromo directing group for C3 arylation
Catalytic system compatibility and biaryl product profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1-chloro-4-fluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.